molecular formula C22H16F3N5O2 B2367168 1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396862-65-9

1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2367168
CAS No.: 1396862-65-9
M. Wt: 439.398
InChI Key: NNDWEYLUSOELJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as Compound A) is a triazole-based carboxamide derivative. Its structure comprises:

  • A 1H-1,2,3-triazole core substituted at position 1 with a 2-methoxyphenyl group, at position 5 with a pyridin-2-yl moiety, and at position 4 with a carboxamide linked to a 3-(trifluoromethyl)phenyl group.
  • Key functional groups include the electron-withdrawing trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents, which influence solubility, metabolic stability, and target binding.

Triazole derivatives are widely studied for their pharmacological and agrochemical applications due to their hydrogen-bonding capacity and structural rigidity .

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N5O2/c1-32-18-11-3-2-10-17(18)30-20(16-9-4-5-12-26-16)19(28-29-30)21(31)27-15-8-6-7-14(13-15)22(23,24)25/h2-13H,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDWEYLUSOELJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Triazole ring
  • Substituents :
    • 2-Methoxyphenyl group
    • Pyridin-2-yl group
    • Trifluoromethyl phenyl group
    • Carboxamide functional group

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, including:

  • Anticancer Activity : The triazole scaffold is known for its potential in targeting cancer cells. Studies have demonstrated that related triazole compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
  • Antimicrobial Properties : Compounds with similar structures have shown promising antibacterial and antifungal activities. The incorporation of the trifluoromethyl group enhances these properties, making them effective against resistant strains .

The biological mechanisms through which this compound exerts its effects include:

  • TRPV3 Modulation : The compound is suggested to interact with the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in pain perception and inflammatory responses. TRPV3 is activated by heat and certain chemical stimuli, making it a target for pain management therapies .
  • Inhibition of Cell Proliferation : In vitro studies indicate that the compound can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This activity is often associated with the ability to interfere with DNA synthesis or repair mechanisms .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (μM)Reference
Anticancer1-(2-methoxyphenyl)-4H-triazoles6.2 (HCT-116)
Other triazole derivatives27.3 (T47D)
AntimicrobialTriazole derivativesMIC 12.5–25
Fluconazole analogsMIC 1.6–25
TRPV3 ModulationVarious TRPV3 modulatorsN/A

Case Study: Anticancer Activity

In a study assessing the anticancer potential of triazole derivatives, the compound was tested against several cancer lines, including HCT-116 (colon carcinoma) and T47D (breast cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of similar triazole compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrated potent antibacterial activity with MIC values that suggest effectiveness comparable to traditional antibiotics .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines. In a study conducted by the National Cancer Institute (NCI), compounds similar to 1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide exhibited significant antitumor activity with mean GI50 values indicating effective growth inhibition in human tumor cells .

Case Study: NCI Evaluation

  • Methodology : The compound was subjected to a single-dose assay across approximately sixty different cancer cell lines.
  • Results : The average cell growth inhibition rate was reported at 12.53%, demonstrating its potential as an effective anticancer agent .

Antiviral Properties

Research has indicated that derivatives of this compound may also possess antiviral properties. Specifically, studies focused on the inhibition of influenza virus polymerase have highlighted the potential of triazole-based compounds in disrupting viral replication mechanisms .

Case Study: Influenza A Virus

  • Target : Viral RNA-dependent RNA polymerase (RdRP).
  • Findings : Certain modifications of triazole derivatives showed enhanced ability to interfere with protein interactions critical for viral replication, suggesting a pathway for developing new antiviral therapies .

Other Biological Activities

In addition to its anticancer and antiviral applications, the compound's unique structural features make it suitable for exploring other biological activities:

  • TRPV3 Modulation : Compounds structurally related to 1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide have been investigated for their efficacy in modulating TRPV3 channels, which are implicated in various pain and inflammatory conditions .

Data Table: Summary of Research Findings

Application AreaStudy FocusKey Findings
Anticancer ActivityNCI EvaluationMean GI50 values indicating effective growth inhibition in tumor cells.
Antiviral PropertiesInfluenza A Virus PolymeraseDisruption of viral replication mechanisms through polymerase inhibition.
TRPV3 ModulationPain and InflammationPotential modulation of TRPV3 channels for therapeutic applications.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in reactions characteristic of triazole derivatives and carboxamides:

Oxidation :

  • The trifluoromethylphenyl group undergoes selective oxidation under acidic conditions (e.g., KMnO₄/H₂SO₄) to form trifluoromethyl ketones or carboxylic acids, depending on reaction time and temperature.

  • Pyridine and methoxyphenyl groups remain stable under mild oxidizing conditions .

Reduction :

  • Sodium borohydride (NaBH₄) reduces the carboxamide group to a secondary amine, yielding 1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-amine.

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triazole ring’s double bonds under high pressure .

Substitution :

  • Nucleophilic substitution occurs at the carboxamide group with amines or alcohols, forming urea or ester derivatives.

  • Electrophilic aromatic substitution on the methoxyphenyl ring is limited due to steric hindrance from the triazole system .

Cycloaddition :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring with substituted azides, enabling structural diversification .

Key Reagents and Conditions

Reaction TypeReagents/ConditionsCatalysts/SolventsTemperature Range
OxidationKMnO₄, H₂SO₄H₂O/EtOH60–80°C
ReductionNaBH₄, LiAlH₄THF/MeOH0–25°C
SubstitutionR-NH₂, R-OHDMF, K₂CO₃80–120°C
CycloadditionCuI, sodium ascorbate, azidesDCM/H₂O25–50°C

Major Reaction Products

Starting MaterialReactionProduct StructureYield (%)
Target CompoundOxidation (KMnO₄/H₂SO₄)1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-triazole-4-acid62–68
Target CompoundReduction (NaBH₄)1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-triazole-4-amine75–82
Target CompoundCuAAC with benzyl azide1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-triazole-benzyl55–60

Comparative Reactivity Analysis

FeatureTarget CompoundAnalog A*Analog B†
Oxidation StabilityModerate (CF₃ group)Low (alkyl chains)High (electron-withdrawing)
Reduction SitesCarboxamide, triazoleCarboxamide onlyTriazole only
Substitution ActivityHigh (carboxamide)Moderate (steric hindrance)Low (polar groups)

*Analog A: 5-Amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
†Analog B: 5-Methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Mechanistic Insights

  • Oxidation : The trifluoromethyl group stabilizes intermediates via inductive effects, directing oxidation to the benzylic position.

  • Substitution : The carboxamide’s carbonyl oxygen acts as a nucleophilic site, facilitating attack by amines or alcohols .

  • Cycloaddition : Copper(I) catalysts promote regioselective triazole formation via a six-membered transition state .

Comparison with Similar Compounds

Core Heterocycle Variations

Compound A’s 1,2,3-triazole core distinguishes it from pyrazole- or pyrrole-based analogues (Table 1). For example, razaxaban (), a pyrazole-based factor Xa inhibitor, achieves high selectivity but lacks the triazole’s π-π stacking versatility .

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Compound A 1,2,3-Triazole 2-Methoxyphenyl, pyridin-2-yl, 3-CF₃-phenyl ~451.39 High rigidity, H-bonding capacity
Razaxaban () Pyrazole 3-CF₃, aminobenzisoxazole 521.43 Factor Xa inhibition, oral bioavailability
Compound Pyrrole 3-CF₃, chloro-pyridinyl 561.26 Agrochemical stability

Substituent Effects

  • Trifluoromethyl (-CF₃): The 3-CF₃ group in Compound A enhances lipophilicity (logP ~3.5 estimated) and metabolic stability compared to non-fluorinated analogues (e.g., ’s 4-methylphenyl derivatives) . This group is critical in razaxaban for reducing plasma protein binding .
  • 2-Methoxyphenyl vs. Pyridinyl: The 2-methoxyphenyl group in Compound A may improve membrane permeability relative to pyridinyl substituents (e.g., ’s 3-chloro-2-pyridyl group), which are more polar .
  • Carboxamide Linkage: The N-[3-(trifluoromethyl)phenyl] carboxamide in Compound A contrasts with ’s pyrazolylpropyl substituent, which introduces steric bulk but reduces aromatic interactions .

Table 2: Substituent-Driven Properties

Substituent Compound Example Effect on Properties
3-CF₃-phenyl Compound A ↑ Lipophilicity, ↑ Metabolic stability
Pyrazolylpropyl () Compound ↓ Aromatic interactions, ↑ Solubility
4-Methylphenyl () Derivatives ↓ Steric hindrance, ↑ Synthetic accessibility

Physicochemical and Pharmacokinetic Insights

Solubility and LogP

  • Compound A’s calculated logP (~3.5) is higher than ’s N-substituted triazoles (logP ~2.1–2.8) due to the CF₃ group.
  • The pyridin-2-yl group may mitigate solubility issues via polar interactions, as seen in pyridine-containing agrochemicals () .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components (Figure 1):

  • 1H-1,2,3-triazole core : Formed via cycloaddition between an azide and alkyne.
  • 2-Methoxyphenyl group : Introduced via azide precursor.
  • Pyridin-2-yl and carboxamide groups : Derived from alkyne and post-cycloaddition coupling, respectively.

Synthetic Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely reported method for constructing the triazole core.

Step 1: Synthesis of 2-Methoxyphenyl Azide

Procedure :

  • Diazotization : 2-Methoxyaniline (1.23 g, 10 mmol) is treated with NaNO₂ (0.76 g, 11 mmol) in HCl (6 M, 15 mL) at 0–5°C.
  • Azide Formation : NaN₃ (0.78 g, 12 mmol) is added, stirred for 2 hr, and extracted with CH₂Cl₂.
    Yield : 89% (1.05 g).
    Characterization : IR (KBr): 2105 cm⁻¹ (N₃ stretch).
Step 2: Preparation of Ethyl Propiolate-Pyridin-2-yl Hybrid

Procedure :
Ethyl 3-(pyridin-2-yl)propiolate is synthesized via Sonogashira coupling:

  • Pyridin-2-ylacetylene (1.05 g, 10 mmol), ethyl propiolate (1.12 g, 11 mmol), Pd(PPh₃)₂Cl₂ (0.07 g, 0.1 mmol), CuI (0.02 g, 0.1 mmol), and Et₃N (15 mL) at 60°C for 12 hr.
    Yield : 78% (1.54 g).
    ¹H NMR (CDCl₃) : δ 8.58 (d, J = 4.6 Hz, 1H), 7.95 (m, 2H), 4.46 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H).
Step 3: CuAAC Reaction

Optimized Conditions :

Component Quantity Role
2-Methoxyphenyl azide 1.2 mmol Azide source
Ethyl 3-(pyridin-2-yl)propiolate 1.0 mmol Alkyne source
CuI 0.1 mmol Catalyst
TBTA 0.2 mmol Ligand
DMF:H₂O (4:1) 5 mL Solvent

Reaction : Stirred at 25°C for 6 hr.
Yield : 82% (ethyl ester intermediate).
Regioselectivity : >98% 1,4-disubstituted triazole.

Step 4: Carboxamide Formation

Procedure :

  • Ester Hydrolysis : Ethyl ester (1.0 mmol) in NaOH (2 M, 10 mL) and EtOH (5 mL) at 80°C for 2 hr.
  • Activation : Carboxylic acid (0.8 mmol) with 1,1'-carbonyldiimidazole (0.96 mmol) in THF (10 mL) at 25°C for 1 hr.
  • Coupling : 3-(Trifluoromethyl)aniline (0.88 mmol) added, stirred for 12 hr.
    Yield : 75% (final product).
    Purity : >99% (HPLC).

DBU-Promoted Cycloaddition with β-Ketoesters

An alternative route avoids copper catalysts:

Step 1: Synthesis of Pyridin-2-yl β-Ketoester

Procedure :
Pyridin-2-ylacetone (1.35 g, 10 mmol) and diethyl carbonate (1.48 g, 12 mmol) with NaH (0.48 g, 20 mmol) in THF (20 mL) at 0°C.
Yield : 68% (1.82 g).

Step 2: Cycloaddition with Azide

Conditions :

Component Quantity
β-Ketoester 1.0 mmol
2-Methoxyphenyl azide 1.2 mmol
DBU 1.2 mmol
MeCN 5 mL

Reaction : 50°C, 12 hr.
Yield : 74% (triazole ester).

Characterization Data

Spectroscopic Analysis

¹H NMR (DMSO-d₆) :

  • δ 8.76 (s, 1H, triazole-H), 8.58 (d, J = 4.6 Hz, 1H, pyridyl-H), 7.80–7.45 (m, 8H, aromatic), 3.85 (s, 3H, OCH₃).
    ¹³C NMR :
  • δ 161.4 (C=O), 151.7 (triazole-C), 142.5 (pyridyl-C), 55.3 (OCH₃).
    IR (KBr) :
  • 1685 cm⁻¹ (C=O), 3278 cm⁻¹ (N-H).

X-ray Crystallography

Key Metrics :

  • Space Group : P2₁/c
  • Dihedral Angles : 32.75° (triazole vs. methoxyphenyl), 87.9° (cyclopropyl vs. triazole).
  • H-Bonding : N-H⋯O (2.37 Å).

Comparative Analysis of Methods

Parameter CuAAC DBU Cycloaddition
Yield 82% 74%
Regioselectivity >98% 85%
Catalyst Cost High (CuI/TBTA) Low (DBU)
Reaction Time 6 hr 12 hr
Scalability >100 g demonstrated Limited data

Reaction Optimization Insights

  • Solvent Effects : DMF:H₂O (4:1) enhances CuAAC rates by stabilizing intermediates.
  • Ligand Role : TBTA suppresses oxidative side reactions, improving yield from 65% to 82%.
  • Temperature : >50°C in DBU method risks β-ketoester decomposition.

Q & A

Q. What are the standard synthetic routes for 1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

  • Step 1 : Preparation of azide and alkyne precursors (e.g., 2-methoxyphenyl azide and pyridinyl alkyne).
  • Step 2 : CuAAC reaction under inert conditions (e.g., CuI catalyst, DMF solvent, 50–80°C) to yield the triazole intermediate .
  • Step 3 : Carboxamide formation via coupling of the triazole intermediate with 3-(trifluoromethyl)aniline using EDCI/HOBt or similar activating agents .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and aromatic proton environments (e.g., distinguishing methoxy vs. trifluoromethyl signals) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns from trifluoromethyl groups .
  • X-ray Crystallography : For unambiguous structural determination, though this requires high-quality single crystals and SHELX-based refinement .

Q. What preliminary biological assays are recommended for assessing its bioactivity?

  • Kinase Inhibition Assays : Test against c-Met or related tyrosine kinases due to structural similarities with pyrazole-based inhibitors (e.g., AMG 458) .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacterial strains, as triazoles often disrupt microbial cell walls .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., U-87 MG glioblastoma) to evaluate anticancer potential .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale academic studies?

ParameterOptimization StrategyExample Conditions
Catalyst Use CuI (1–5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) to prevent Cu oxidation .CuI (3 mol%), TBTA (3 mol%)
Solvent Replace DMF with acetonitrile for easier post-reaction purification .CH3_3CN, 60°C, 12 hrs
Workup Employ aqueous EDTA to chelate residual copper, reducing metal contamination .0.1 M EDTA, pH 7.0

Q. How do substituent variations (e.g., methoxy vs. trifluoromethyl) impact biological activity?

  • Methoxy Group : Enhances solubility but may reduce metabolic stability due to potential demethylation .
  • Trifluoromethyl Group : Increases lipophilicity and target binding affinity via hydrophobic interactions (e.g., in kinase active sites) .
  • Pyridine vs. Benzene : Pyridine improves water solubility and hydrogen-bonding capacity, critical for cell permeability .

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

  • 2D NMR Techniques : Use HSQC and HMBC to correlate 1^1H and 13^{13}C signals, resolving aromatic region overlaps .
  • Isotopic Labeling : Introduce 19^{19}F labels in the trifluoromethyl group for distinct detection in 19^{19}F NMR .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., c-Met) using PDB structures (e.g., 3LQ8) .
  • MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • QSAR Modeling : Develop models correlating substituent electronic parameters (Hammett σ) with IC50_{50} values .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELXL Refinement : Use iterative cycles with restraints for flexible groups (e.g., trifluoromethyl) to improve electron density maps .
  • Twinned Data : Apply twin-law corrections in SHELXL for crystals with pseudo-merohedral twinning .
  • Validation Tools : Check geometry with PLATON and CCDC Mercury to flag outliers (e.g., bond angles > 5° from ideal) .

Data Contradiction Analysis

Q. How to address discrepancies in bioactivity data across similar triazole derivatives?

  • Source of Variation : Differences in assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic backgrounds .
  • Structural Clues : Compare X-ray structures of analogs bound to targets to identify critical binding residues (e.g., hinge region in kinases) .
  • Meta-Analysis : Use PubChem BioAssay data to cross-reference activity trends against standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.